molecular formula C13H13ClN4 B092526 1,3-Diamino-5-methylphenazinium chloride CAS No. 1084-43-1

1,3-Diamino-5-methylphenazinium chloride

Katalognummer: B092526
CAS-Nummer: 1084-43-1
Molekulargewicht: 260.72 g/mol
InChI-Schlüssel: ULNMZMBBJRBGLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Diamino-5-methylphenazinium chloride is a chemical compound with the molecular formula C13H13ClN4. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound. This compound is known for its vibrant color and is used in various scientific and industrial applications .

Vorbereitungsmethoden

The synthesis of 1,3-Diamino-5-methylphenazinium chloride can be achieved through several methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene derivatives. This method typically requires the use of oxidizing agents such as ferric chloride or potassium permanganate under controlled conditions . Industrial production methods may involve large-scale oxidative cyclization processes with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

1,3-Diamino-5-methylphenazinium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different phenazine derivatives. Common oxidizing agents include hydrogen peroxide and potassium dichromate.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives. Sodium borohydride is often used as a reducing agent.

    Substitution: The amino groups in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted phenazines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various phenazine derivatives, while substitution reactions can produce a range of substituted phenazines.

Wissenschaftliche Forschungsanwendungen

1,3-Diamino-5-methylphenazinium chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,3-Diamino-5-methylphenazinium chloride involves its interaction with biological molecules. In antimicrobial applications, it disrupts microbial cell membranes and interferes with cellular processes. The compound’s molecular targets include enzymes and proteins involved in cellular respiration and DNA replication . The pathways involved in its action are primarily related to oxidative stress and inhibition of key metabolic enzymes.

Vergleich Mit ähnlichen Verbindungen

1,3-Diamino-5-methylphenazinium chloride can be compared with other phenazine derivatives such as:

What sets this compound apart is its unique combination of amino and methyl groups, which confer specific chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

1084-43-1

Molekularformel

C13H13ClN4

Molekulargewicht

260.72 g/mol

IUPAC-Name

5-methylphenazin-5-ium-1,3-diamine;chloride

InChI

InChI=1S/C13H12N4.ClH/c1-17-11-5-3-2-4-10(11)16-13-9(15)6-8(14)7-12(13)17;/h2-7H,1H3,(H3,14,15);1H

InChI-Schlüssel

ULNMZMBBJRBGLM-UHFFFAOYSA-N

SMILES

C[N+]1=C2C=C(C=C(C2=NC3=CC=CC=C31)N)N.[Cl-]

Kanonische SMILES

C[N+]1=C2C=C(C=C(C2=NC3=CC=CC=C31)N)N.[Cl-]

1084-43-1

Synonyme

1,3-diamino-5-methylphenazinium chloride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.